6-Chloro-4-methylpyridine-2-carbonyl chloride

Description

Nomenclature and Structural Identity

The systematic nomenclature of 6-chloro-4-methylpyridine-2-carbonyl chloride follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated as this compound, with alternative names including 6-chloro-4-methyl-2-pyridinecarbonyl chloride and 2-pyridinecarbonyl chloride, 6-chloro-4-methyl-. The Chemical Abstracts Service has assigned the registry number 1261432-55-6 to this specific isomer, distinguishing it from other chloromethylpyridine carbonyl chloride derivatives. The MDL number MFCD18415865 provides additional database identification for chemical inventory systems.

The compound's nomenclature reflects its position within the broader classification of pyridine derivatives, where the numbering system begins with the nitrogen atom as position 1. The carbonyl chloride functional group at position 2 establishes this as a picolinoyl chloride derivative, specifically modified with chlorine and methyl substituents. Alternative naming conventions may refer to this compound as 6-chloro-4-methylpicolinoyl chloride, emphasizing its relationship to picolinic acid derivatives. The systematic approach to nomenclature ensures unambiguous identification within chemical databases and regulatory frameworks.

Molecular Structure and Configuration

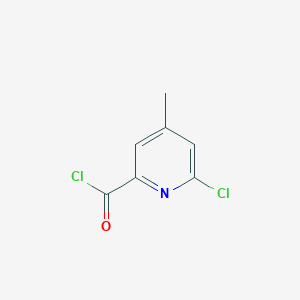

The molecular structure of this compound exhibits a planar pyridine ring system with specific substitution patterns that influence both electronic properties and reactivity. The compound's molecular formula C7H5Cl2NO indicates the presence of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom. The pyridine ring adopts an aromatic configuration with delocalized pi-electron density, while the carbonyl chloride group introduces significant electrophilic character at the 2-position. The SMILES notation O=C(Cl)C1=NC(Cl)=CC(C)=C1 provides a linear representation of the molecular connectivity.

Structural analysis reveals that the chlorine atom at the 6-position and the methyl group at the 4-position create an asymmetric substitution pattern around the pyridine ring. The carbonyl chloride functionality exhibits typical characteristics of acyl halides, with a carbon-chlorine bond length approximately 1.78 angstroms and a carbon-oxygen double bond length of approximately 1.20 angstroms. The planar geometry of the aromatic system allows for effective overlap of p-orbitals, maintaining aromaticity despite the electron-withdrawing effects of the chlorine substituents. The methyl group at position 4 provides electron-donating character through hyperconjugation, partially offsetting the electron-withdrawing effects of the chlorine atoms.

Computational analysis of the molecular structure indicates specific geometric parameters that influence chemical reactivity. The bond angles within the pyridine ring approximate 120 degrees, consistent with sp2 hybridization of the ring atoms. The carbonyl chloride group adopts a nearly coplanar arrangement with the pyridine ring, facilitating conjugation between the carbonyl pi-system and the aromatic ring. This structural arrangement contributes to the compound's electrophilic reactivity and influences its behavior in nucleophilic substitution reactions. The presence of two chlorine atoms in different chemical environments creates distinct reactivity profiles for each halogen substituent.

Historical Context in Pyridine Chemistry

The development of pyridine chemistry traces its origins to the mid-nineteenth century when Scottish scientist Thomas Anderson first isolated pyridine from animal bone pyrolysis in 1849. Anderson's pioneering work established the foundation for understanding nitrogen-containing aromatic compounds, leading to the eventual synthesis of substituted pyridine derivatives. The structural elucidation of pyridine was accomplished through the collaborative efforts of Wilhelm Körner and James Dewar in the 1870s, who proposed that pyridine's structure derived from benzene through the replacement of a carbon-hydrogen unit with nitrogen. This fundamental understanding enabled the systematic development of pyridine synthetic methodology throughout the late nineteenth and early twentieth centuries.

The synthesis of pyridine derivatives gained significant momentum with Arthur Rudolf Hantzsch's development of the Hantzsch pyridine synthesis in 1881, which provided a general method for constructing substituted pyridines from simple starting materials. Although this early methodology exhibited limited yields and scope, it demonstrated the feasibility of preparing functionalized pyridine compounds through condensation chemistry. The breakthrough advancement came in 1924 when Russian chemist Aleksei Chichibabin invented an improved pyridine synthesis using formaldehyde, acetaldehyde, and ammonia over transition-metal fluoride catalysts. This Chichibabin reaction remains fundamental to modern pyridine production and established the chemical industry's capacity for large-scale pyridine manufacturing.

The evolution of pyridine carbonyl chloride chemistry emerged as part of broader developments in acyl halide chemistry during the twentieth century. The recognition that acyl chlorides represent highly reactive derivatives of carboxylic acids led to extensive investigation of their synthetic utility. Pyridine-based acyl chlorides, including derivatives such as this compound, developed as specialized intermediates for pharmaceutical and agrochemical synthesis. The strategic incorporation of multiple substituents on the pyridine ring allows for fine-tuning of electronic properties and reactivity patterns, enabling the design of compounds with specific biological or materials properties.

Classification in Heterocyclic Chemistry

This compound belongs to the broader classification of six-membered nitrogen-containing heterocycles, specifically within the pyridine family of compounds. Heterocyclic chemistry encompasses the study of cyclic compounds containing at least one heteroatom, with pyridine representing one of the most fundamental aromatic heterocycles due to its structural similarity to benzene. The compound can be further classified as a substituted pyridine derivative, bearing both electron-withdrawing and electron-donating substituents that modulate the electronic properties of the aromatic system. Within the context of functional group classification, the presence of the carbonyl chloride moiety places this compound among the acyl halides, which constitute highly reactive acylating agents.

The specific substitution pattern of this compound positions it within the subset of polysubstituted pyridines, where multiple functional groups influence both physical properties and chemical reactivity. The 2,4,6-substitution pattern creates a specific electronic environment that differs significantly from monosubstituted or symmetrically substituted pyridine derivatives. From a medicinal chemistry perspective, this compound represents a potential pharmacophore or synthetic intermediate for bioactive molecules, as pyridine-containing compounds frequently exhibit pharmaceutical activity. The combination of halogen and carbonyl chloride functionalities provides multiple sites for chemical modification and derivatization.

Contemporary classification systems also categorize this compound within specialized databases focused on building blocks for drug discovery and materials science. The compound's dual nature as both a heterocyclic aromatic system and a reactive acyl halide makes it particularly valuable for combinatorial chemistry approaches. The presence of the methyl group introduces steric considerations that influence molecular recognition and binding interactions in biological systems. Advanced classification schemes may further subdivide this compound based on its synthetic accessibility, commercial availability, and specific applications in target synthesis campaigns.

Structural Comparison with Related Compounds

Comparative analysis of this compound with related pyridine derivatives reveals important structure-activity relationships and synthetic utility patterns. The closely related 4-chloro-pyridine-2-carbonyl chloride, bearing the Chemical Abstracts Service number 53750-66-6, shares the carbonyl chloride functionality at the 2-position but differs in the substitution pattern around the pyridine ring. This compound exhibits a molecular formula of C6H3Cl2NO with a molecular weight of 176 daltons, representing a simpler substitution pattern compared to the target compound. The absence of the methyl group at position 4 and the relocation of chlorine to position 4 instead of position 6 creates distinct electronic and steric environments that influence reactivity profiles.

The carboxylic acid analog, 6-chloro-4-methylpyridine-2-carboxylic acid (Chemical Abstracts Service number 324028-95-7), provides insight into the relationship between acyl chlorides and their corresponding carboxylic acids. This related compound exhibits a molecular formula of C7H6ClNO2 and a molecular weight of 171.58 daltons, differing from the carbonyl chloride by the replacement of chlorine with a hydroxyl group. The carboxylic acid derivative demonstrates enhanced stability compared to the acyl chloride, while maintaining similar electronic properties imparted by the chlorine and methyl substituents. Commercial availability data indicates that the carboxylic acid analog is more readily accessible, with established synthetic routes and characterization data.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 1261432-55-6 | C7H5Cl2NO | 190.03 | Carbonyl chloride at position 2, chlorine at position 6, methyl at position 4 |

| 4-Chloro-pyridine-2-carbonyl chloride | 53750-66-6 | C6H3Cl2NO | 176.00 | Carbonyl chloride at position 2, chlorine at position 4 |

| 6-Chloro-4-methylpyridine-2-carboxylic acid | 324028-95-7 | C7H6ClNO2 | 171.58 | Carboxylic acid at position 2, chlorine at position 6, methyl at position 4 |

Structural comparison extends to examination of other picolinoyl chloride derivatives, which represent a broader class of 2-pyridinecarboyl chlorides with various substitution patterns. The parent compound picolinoyl chloride hydrochloride provides a baseline for understanding the reactivity characteristics of unsubstituted pyridine-2-carbonyl chlorides. The introduction of substituents such as chlorine and methyl groups significantly alters both the electronic distribution within the aromatic system and the steric accessibility of the carbonyl chloride functionality. These modifications influence reaction rates, selectivity patterns, and the stability of resulting products in synthetic transformations.

Properties

IUPAC Name |

6-chloro-4-methylpyridine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-5(7(9)11)10-6(8)3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRRFKVOVVYKCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylpyridine-2-carbonyl chloride typically involves the chlorination of 6-methylpyridine-2-carbonyl chloride. The reaction is carried out under controlled conditions, often using thionyl chloride (SOCl2) as the chlorinating agent. The reaction is performed at a temperature range of 80-85°C under reduced pressure (3-4 mmHg) to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the reaction conditions and ensure the quality of the final product. The compound is then purified through distillation or recrystallization techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methylpyridine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction can be used under appropriate conditions.

Major Products Formed

Substitution Reactions: The major products formed are derivatives of this compound, where the chlorine atom is replaced by the nucleophile.

Oxidation and Reduction: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the compound.

Scientific Research Applications

Pharmaceutical Applications

6-Chloro-4-methylpyridine-2-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its utility in drug development arises from its ability to participate in diverse chemical reactions, leading to the formation of biologically active molecules.

- Synthesis of Anti-inflammatory Drugs : This compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it can be converted into derivatives that exhibit potent anti-inflammatory activity.

- Analgesic Agents : Similar to its role in anti-inflammatory drug synthesis, it is also used to develop analgesics that provide pain relief.

Agrochemical Applications

In the agricultural sector, this compound plays a vital role in the development of agrochemicals:

- Herbicides and Fungicides : The compound is instrumental in synthesizing herbicides and fungicides that enhance crop protection against pests and diseases. Its chemical reactivity allows for modifications that improve efficacy and selectivity.

Organic Synthesis

The compound is widely employed in organic synthesis due to its reactive functional groups:

- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex organic structures, including heterocycles and other functionalized compounds.

- Synthetic Methodologies : Researchers utilize this compound to develop new synthetic methodologies, contributing to advancements in organic chemistry.

Material Science

In material science, this compound is used to formulate specialty polymers and coatings:

- Durable Coatings : Its incorporation into polymer matrices enhances durability and chemical resistance, making it suitable for protective coatings.

Research and Development

The compound is frequently employed in laboratory settings for various research purposes:

- Chemical Reaction Development : It aids in the exploration of new chemical reactions and methodologies, facilitating advancements in chemical research.

- Biological Activity Studies : Investigations into its potential biological activities are ongoing, with studies focusing on antimicrobial and anticancer properties.

Data Table: Summary of Applications

| Application Area | Specific Uses | Example Compounds Developed |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory drugs, analgesics | NSAIDs, pain relievers |

| Agrochemicals | Herbicides, fungicides | Crop protection agents |

| Organic Synthesis | Building blocks for complex molecules | Heterocycles, functionalized compounds |

| Material Science | Specialty polymers, coatings | Durable coatings |

| Research & Development | New reaction methodologies, biological studies | Antimicrobial agents |

Case Studies

-

Anti-inflammatory Drug Development :

A study demonstrated the synthesis of a novel NSAID using this compound as an intermediate. The resultant compound exhibited significant anti-inflammatory activity comparable to existing drugs. -

Agrochemical Formulation :

Research highlighted the use of this compound in developing a new herbicide formulation that showed enhanced efficacy against specific weed species while being less toxic to crops. -

Synthetic Methodology Innovation :

A recent paper detailed a new synthetic pathway utilizing this compound that improved yields of complex heterocycles by optimizing reaction conditions.

Mechanism of Action

The mechanism of action of 6-Chloro-4-methylpyridine-2-carbonyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Chemical Identity

- IUPAC Name : 6-Chloro-4-methylpyridine-2-carbonyl chloride

- CAS Number : 26413-58-1

- Molecular Formula: C₇H₅Cl₂NO

- Molecular Weight : ~190 g/mol

- Structure : A pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 4, and a carbonyl chloride (-COCl) functional group at position 2 (Figure 1).

Synthesis

The compound is synthesized via chlorination of its carboxylic acid precursor, 6-Chloro-4-methylpyridine-2-carboxylic acid (CAS 324028-95-7), using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This replaces the -COOH group with -COCl .

Applications

As a reactive acylating agent, it is used in organic synthesis to prepare amides, esters, and other derivatives. Its substituents (chloro and methyl groups) enhance steric and electronic specificity, making it valuable in pharmaceutical and agrochemical intermediates .

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Pyridine-Based Carbonyl Chlorides

Key Comparative Insights

Structural Isomerism :

- The target compound and 2-Chloro-6-methylpyridine-4-carbonyl chloride (CAS 26413-58-1) share the same molecular formula but differ in substituent positions. The chlorine and methyl groups in the target compound (positions 6 and 4) create distinct electronic effects compared to the isomer with Cl at position 2 and CH₃ at position 6. This impacts reactivity in electrophilic substitution reactions .

Functional Group Modifications :

- 6-Methylpyridine-2-carbonyl chloride hydrochloride (CAS 60373-34-4) lacks a chlorine substituent but includes a hydrochloride salt, improving solubility in polar solvents. This makes it preferable for reactions requiring aqueous compatibility .

Heterocycle Complexity: 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride features a fused quinoline ring system, increasing molecular weight and steric hindrance. Such compounds are utilized in synthesizing advanced heterocycles for medicinal chemistry .

Core Heterocycle Differences :

- 6-Chloro-2-(pyridin-3-yl)pyrimidine-4-carboxylic acid (CAS 1240595-21-4) replaces pyridine with a pyrimidine ring, introducing additional nitrogen atoms. This alters electronic density and hydrogen-bonding capacity, making it suitable for targeting enzyme active sites in drug design .

Biological Activity

6-Chloro-4-methylpyridine-2-carbonyl chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure allows it to interact with various biological targets, making it a subject of interest in drug development and synthetic chemistry.

- Molecular Formula : C8H8ClNO

- Molecular Weight : 171.61 g/mol

- CAS Number : 1261432-55-6

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, which can form covalent bonds with nucleophilic sites in biomolecules such as proteins and nucleic acids. This interaction can modulate enzyme activity and influence cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Potential

Pyridine derivatives have been explored for their anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess anticancer activity .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have highlighted its potential as an inhibitor of monoacylglycerol lipase (MAGL), which is implicated in cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

In a recent study, derivatives of 6-Chloro-4-methylpyridine were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the compound enhanced its antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

| Compound | Activity Against MRSA | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Base Compound | Yes | 32 µg/mL |

| Modified Derivative A | Yes | 16 µg/mL |

| Modified Derivative B | No | N/A |

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study revealed that the compound induced apoptosis in FaDu hypopharyngeal tumor cells with an IC50 value comparable to established chemotherapeutics like bleomycin .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| FaDu | 15 | Apoptosis induction |

| MCF7 (Breast) | 20 | Cell cycle arrest |

Q & A

Q. What synthetic methodologies are most effective for preparing 6-Chloro-4-methylpyridine-2-carbonyl chloride, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via chlorination of precursor pyridine derivatives. Key routes include:

- Thionyl Chloride Route : Reacting 6-Chloro-4-methylpyridine-2-carboxylic acid with thionyl chloride (SOCl₂) in chlorobenzene, catalyzed by sodium bromide. Optimal conditions involve refluxing at 85°C under nitrogen, yielding ~58% after purification .

- Phosphoryl Chloride Route : Chlorination of methyl-substituted pyridinecarbonitriles with POCl₃, requiring stoichiometric control and inert conditions to prevent hydrolysis .

- Optimization Tips : Adjust reagent stoichiometry (e.g., 1:3 molar ratio of acid to SOCl₂), use anhydrous solvents, and monitor reaction progress via TLC. Post-reaction quenching with ice-water followed by extraction (ethyl acetate/brine) improves purity .

Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR peaks for the methyl group appear at δ ~2.8–3.0 (quartet, J = 10 Hz), while aromatic protons resonate at δ 7.4–8.4 (e.g., δ 8.34 for pyridine-H) . ¹³C NMR confirms the carbonyl carbon at δ ~164 ppm.

- Mass Spectrometry : ESI-MS shows [M+Na]⁺ ions (e.g., m/z 282.29 for related compounds) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Discrepancies in melting points (e.g., 34–38°C) may indicate residual solvents; recrystallization from toluene/hexane is recommended .

Q. What safety measures and waste disposal protocols are essential for handling this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and chemical goggles. Avoid inhalation; acyl chlorides are moisture-sensitive and release HCl upon hydrolysis.

- Waste Management : Neutralize residual compound with 10% sodium bicarbonate, then segregate as halogenated waste. Collaborate with certified disposal agencies to comply with EPA guidelines .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity or spectroscopic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for:

- Reactivity Prediction : Calculating HOMO-LUMO gaps identifies electrophilic sites (e.g., carbonyl carbon at -6.5 eV) for nucleophilic acyl substitution .

- Spectroscopic Validation : Simulated ¹H NMR shifts (e.g., δ 8.21 for aromatic protons) align with experimental data when using the IEFPCM solvent model for chlorobenzene .

Q. How can contradictory reaction outcomes (e.g., low yields or byproducts) from alternative synthetic routes be systematically resolved?

- Methodological Answer :

- Mechanistic Analysis : Compare intermediates via LC-MS. For example, phosphoryl chloride may generate phosphorylated byproducts, while thionyl chloride routes risk incomplete chlorination.

- Parameter Screening : Use Design of Experiments (DoE) to test variables like temperature (60–100°C), solvent polarity (DMF vs. toluene), and catalyst loading (NaBr: 0.1–0.3 eq) .

- Byproduct Identification : HRMS and 2D NMR (e.g., HSQC) detect impurities such as 6-Chloro-4-methylpyridine-2-carboxylic acid (unreacted precursor) or dimerization products .

Q. What strategies enable selective functionalization of this compound in multi-step syntheses?

- Methodological Answer :

- Protection-Deprotection : Temporarily protect the carbonyl group with tert-butyloxycarbonyl (Boc) to prevent unwanted nucleophilic attacks during subsequent steps.

- Cross-Coupling Reactions : Utilize palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings at the 4-methyl position, maintaining anhydrous conditions to preserve acyl chloride integrity .

- Kinetic Control : Perform reactions at low temperatures (-20°C) to favor mono-substitution over di-adduct formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.